![molecular formula C13H17NO3 B1598546 (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine CAS No. 66514-85-0](/img/structure/B1598546.png)
(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine
Overview
Description
(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine, commonly known as EFPG, is a type of amino acid derivative that has been studied for its potential applications in scientific research. EFPG is a chiral compound, meaning that it has two stereoisomers, (R)-EFPG and (S)-EFPG. In
Scientific Research Applications
1. Structure Formation in Peptide Crystals
(R)-(1-Naphthyl)glycyl-(R)-phenylglycine, a compound structurally similar to (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine, has demonstrated the ability to form “parallel or antiparallel” β-sheet-like structures in crystals. This characteristic is influenced by the choice of guest molecules, such as ethers or allylic alcohols, revealing its potential in designing specific molecular architectures (Akazome, Sumikawa, Sonobe, & Ogura, 1996).
2. Enzymatic Synthesis of Pharmaceuticals
Ethylene glycol, when used as a co-solvent in the enzymatic synthesis of ampicillin, interacts with (R)-phenylglycine methyl ester, a compound related to this compound. This interaction enhances the yield of ampicillin, highlighting the role of similar compounds in pharmaceutical manufacturing (Deaguero & Bommarius, 2014).
3. Advanced Materials and Inclusion Compounds
Studies on (R)-(1-naphthyl)glycyl-(R)-phenylglycine have shown its ability to form inclusion compounds with poly(ethylene glycol)s (PEGs). These compounds can fractionate PEGs of various molecular weights, illustrating potential applications in material science and chemical separation processes (Akazome, Takahashi, Sonobe, & Ogura, 2001).
4. Synthesis of Nonproteinogenic Amino Acids
This compound and its derivatives are used in synthesizing nonproteinogenic amino acids, which have applications in developing novel peptides and pharmaceuticals. These derivatives provide a platform for creating a wide range of structurally diverse amino acids (Seebach et al., 1989).
5. Role in Biological Studies and Drug Development
Compounds structurally related to this compound have been utilized in studying the molecular structure and function of various biological systems, such as the glycine receptor chloride channel. This is vital for understanding inhibitory neurotransmission and for developing neuroactive drugs (Lynch, 2004).
properties
IUPAC Name |
2-[formyl(1-phenylethyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-12(13(16)17)14(9-15)10(2)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWIZXLFJOXRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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